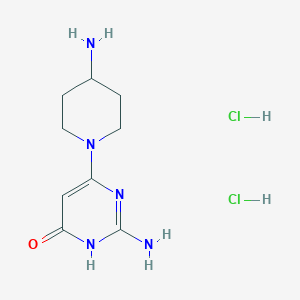
2-Acetyl-N-(4-chlorophenyl)-3-((4-fluorophenyl)amino)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-N-(4-chlorophenyl)-3-((4-fluorophenyl)amino)prop-2-enamide (FCCP) is an important and widely used compound in scientific research, particularly in the field of biochemistry. It is a chemical compound that is used to study the effects of protonophores, which are molecules that can transport protons across biological membranes. FCCP is also known as carbonyl cyanide-p-trifluoromethoxyphenylhydrazone, which is a more descriptive chemical name.
Mecanismo De Acción
FCCP is a protonophore, which means it can transport protons across biological membranes. It binds to the mitochondrial membrane and allows protons to move from the inside of the mitochondria to the outside. This causes a decrease in the membrane potential, which leads to the release of energy in the form of heat instead of ATP.
Biochemical and Physiological Effects
FCCP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species, which can cause oxidative damage to cells. It has also been shown to increase the production of nitric oxide, which can have an effect on blood pressure and inflammation. Additionally, it has been shown to increase the production of adenosine triphosphate (ATP), which is the energy currency of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FCCP has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, is relatively stable, and is relatively non-toxic. Additionally, it is relatively inexpensive to purchase. However, there are some limitations to its use. It has a relatively short half-life, which means it must be used quickly after synthesis. Additionally, it can be toxic at high concentrations, so it must be used with caution.
Direcciones Futuras
FCCP has a number of potential future applications in scientific research. It could be used to study the effects of protonophores on mitochondrial function and oxidative phosphorylation. It could also be used to study the effects of mitochondrial uncoupling on cellular metabolism. Additionally, it could be used to study the effects of nitric oxide on inflammation and blood pressure. Finally, it could be used to study the effects of reactive oxygen species on oxidative stress and cell damage.
Métodos De Síntesis
FCCP can be synthesized using a number of methods, including the reaction of 4-chlorophenylacetonitrile with 4-fluorophenylhydrazine in the presence of a base. This reaction produces a product that is then purified by recrystallization. Another method involves the reaction of 4-chlorophenylacetonitrile with 4-fluorophenylhydrazine in the presence of a base and an acid. This reaction produces a product that is then purified by column chromatography.
Aplicaciones Científicas De Investigación
FCCP is widely used in scientific research, particularly in the field of biochemistry. It is used to study the effects of protonophores, which are molecules that can transport protons across biological membranes. It is also used to study the effects of mitochondrial uncoupling, which is the process by which energy is released from the mitochondria in the form of heat instead of ATP. It is also used to study the effects of oxidative phosphorylation, which is the process by which energy is released from the mitochondria in the form of ATP.
Propiedades
IUPAC Name |
(E)-N-(4-chlorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxybut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2/c1-11(22)16(10-20-14-8-4-13(19)5-9-14)17(23)21-15-6-2-12(18)3-7-15/h2-10,22H,1H3,(H,21,23)/b16-11+,20-10? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTHOKRCPUBVNJ-GRBJJUPWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C=NC1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C=NC1=CC=C(C=C1)F)\C(=O)NC2=CC=C(C=C2)Cl)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-N-(4-chlorophenyl)-3-((4-fluorophenyl)amino)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














